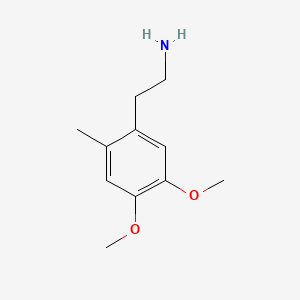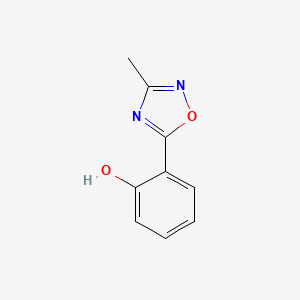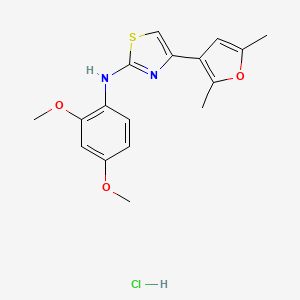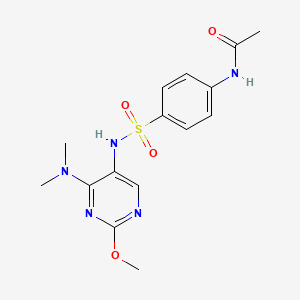
4,5-Dimethoxy-2-methyl-phenethylamine
カタログ番号 B2904614
CAS番号:
94823-73-1
分子量: 195.262
InChIキー: ZSMOEKWZGBXRLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Dimethoxy-2-methyl-phenethylamine” is a psychedelic drug of the 2C family . It is also known as 2C-D . It was first synthesized in 1970 by a team from the Texas Research Institute of Mental Sciences . The effects of 2C-D typically last for 4–6 hours .
Synthesis Analysis
The synthesis of 2C-D involves O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Molecular Structure Analysis
The molecular formula of 2C-D is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis
2C-D is metabolized in rats by O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Physical And Chemical Properties Analysis
The density of 2C-D is 1.0±0.1 g/cm3 . Its boiling point is 302.8±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 149.3±33.8 °C .科学的研究の応用
Metabolic and Toxicological Studies
- In Vivo Accumulation and Toxicological Analysis : The metabolism and toxicological analysis of various phenethylamines, including compounds similar to 4,5-Dimethoxy-2-methyl-phenethylamine, have been studied extensively. These studies involve understanding how these substances are metabolized in the body, particularly in rats, and their potential implications for toxicological detection and analysis. One study focused on the simultaneous determination of 11 illicit phenethylamines in hair using liquid chromatography and tandem mass spectrometry (LC-MS-MS), highlighting the application of these methods in forensic toxicology and drug abuse history analysis (Nieddu et al., 2015).
- Metabolism Pathways and Detection Techniques : Detailed studies on the metabolism of various phenethylamine derivatives, similar to this compound, have been conducted to understand their biotransformation in the body. These studies include the identification of metabolic pathways such as hydroxylation, N-acetylation, deamination, and sulfoxidation. The research provides insights into the detection of these substances in biological samples using techniques like gas chromatography and mass spectrometry (GC/MS) (Theobald et al., 2005; Theobald et al., 2006).
Analytical Method Development and Optimization
- Development of Analytical Procedures : The development of analytical procedures for the detection of phenethylamines, closely related to this compound, has been a key area of research. This includes the optimization of separation techniques and sample concentration methods using capillary electrophoresis and fluorescence detection. Such research is vital for improving the sensitivity and specificity of drug detection in various matrices (Tsai et al., 2006).
Pharmacological and Behavioral Studies
- Pharmacological Effects and Behavioral Impact : Studies have been conducted to understand the pharmacological effects and behavioral impacts of phenethylamine derivatives. These studies assess the compounds' binding and functional activity at serotonin receptors, providing insights into their hallucinogenic properties and potential therapeutic applications (Halberstadt & Geyer, 2014; Eshleman et al., 2018).
Synthesis and Chemical Properties
- Synthetic Routes and Chemical Properties : Research on the synthesis of phenethylamine derivatives, including methods and yields for producing compounds like this compound, has been explored. These studies provide valuable information on the chemical properties and potential industrial applications of these compounds (Yuan-bin, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOEKWZGBXRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)
![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)